6-(Trifluoromethyl)octahydrobenzofuran
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Overview
Description
6-(Trifluoromethyl)octahydrobenzofuran is a chemical compound with the molecular formula C9H13F3O It is a derivative of benzofuran, characterized by the presence of a trifluoromethyl group attached to the octahydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of organoboron reagents and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 6-(Trifluoromethyl)octahydrobenzofuran may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)octahydrobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
6-(Trifluoromethyl)octahydrobenzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)octahydrobenzofuran involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This can lead to various biological effects, such as inhibition of specific enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-(Trifluoromethyl)benzofuran
- 6-(Trifluoromethyl)tetrahydrobenzofuran
- 6-(Trifluoromethyl)hexahydrobenzofuran
Uniqueness
6-(Trifluoromethyl)octahydrobenzofuran is unique due to its specific structural features, including the fully saturated octahydrobenzofuran ring and the presence of the trifluoromethyl group. These characteristics confer distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H13F3O |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
6-(trifluoromethyl)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran |
InChI |
InChI=1S/C9H13F3O/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7/h6-8H,1-5H2 |
InChI Key |
KGYQVWICQSMRJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2C1CCO2)C(F)(F)F |
Origin of Product |
United States |
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